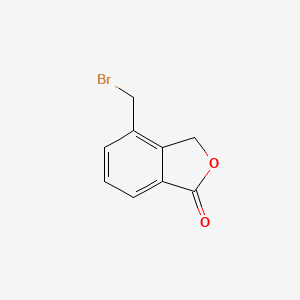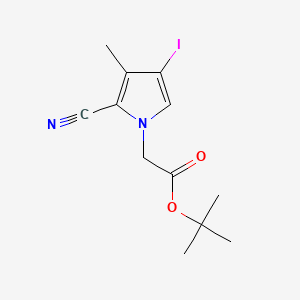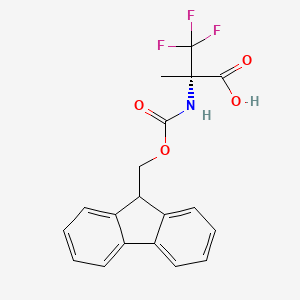
Fmoc-L-a-trifluoromethyl-Ala
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-a-trifluoromethyl-Ala: is a derivative of alanine, an amino acid, where the alpha hydrogen is replaced by a trifluoromethyl group. The compound is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-a-trifluoromethyl-Ala typically involves the following steps:
Protection of the Amino Group: The amino group of L-a-trifluoromethyl-Ala is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the protected amino acid using automated peptide synthesizers.
Purification: Purification of the product using techniques like crystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions:
Oxidation: Fmoc-L-a-trifluoromethyl-Ala can undergo oxidation reactions, typically involving the trifluoromethyl group.
Reduction: Reduction reactions can target the Fmoc group, leading to its removal.
Substitution: The compound can participate in substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like sodium azide (NaN3) or halogenating agents under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of deprotected amino acids.
Substitution: Formation of azides or halogenated derivatives.
科学研究应用
Chemistry:
- Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
- Acts as a building block for the design of novel enzymes and catalysts .
Biology:
- Utilized in the study of protein-protein interactions and enzyme mechanisms.
- Serves as a probe in biochemical assays to study enzyme activity .
Medicine:
- Investigated for its potential in drug delivery systems and as a component in therapeutic peptides.
- Explored for its role in the development of peptide-based vaccines .
Industry:
- Employed in the production of high-purity peptides for research and pharmaceutical applications.
- Used in the development of novel materials and nanostructures .
作用机制
Mechanism:
- The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.
- The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry .
Molecular Targets and Pathways:
- Targets include enzymes involved in peptide bond formation and cleavage.
- Pathways involve the activation and deprotection of amino acids during peptide synthesis .
相似化合物的比较
Fmoc-L-alanine: Similar structure but lacks the trifluoromethyl group.
Fmoc-L-phenylalanine: Contains a phenyl group instead of a trifluoromethyl group.
Fmoc-L-valine: Contains an isopropyl group instead of a trifluoromethyl group.
Uniqueness:
- The presence of the trifluoromethyl group in Fmoc-L-a-trifluoromethyl-Ala imparts unique chemical properties, such as increased lipophilicity and stability.
- This makes it particularly useful in the synthesis of peptides with enhanced biological activity and stability .
属性
分子式 |
C19H16F3NO4 |
|---|---|
分子量 |
379.3 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C19H16F3NO4/c1-18(16(24)25,19(20,21)22)23-17(26)27-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3,(H,23,26)(H,24,25)/t18-/m0/s1 |
InChI 键 |
WDBDMOCINHCAEN-SFHVURJKSA-N |
手性 SMILES |
C[C@](C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride](/img/structure/B13466835.png)
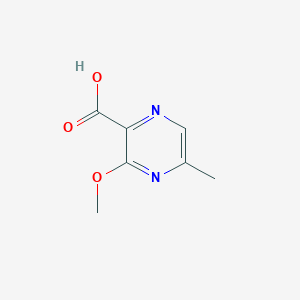

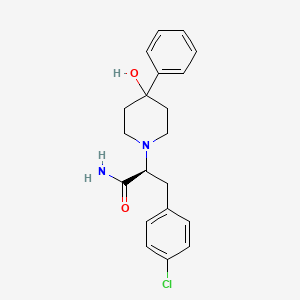
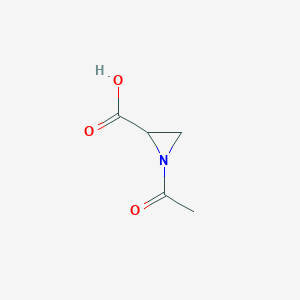
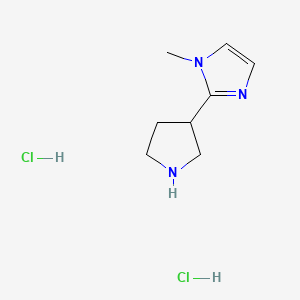
![3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13466876.png)
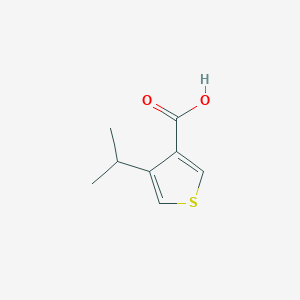

![1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B13466900.png)
